3-(3,3-dimethylbutanamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-dimethylbutanamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-dimethylbutanamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic or basic conditions.
Amidation Reaction: The benzofuran intermediate is then subjected to an amidation reaction with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine to form the 3-(3,3-dimethylbutanamido)benzofuran derivative.
N-alkylation: The final step involves the N-alkylation of the amide group with 4-ethylphenyl bromide in the presence of a suitable base like potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-dimethylbutanamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-(3,3-dimethylbutanamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Pharmacology: Researchers investigate its interaction with biological targets such as enzymes, receptors, and ion channels to understand its mechanism of action and therapeutic potential.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 3-(3,3-dimethylbutanamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,3-dimethylbutanamido)-N-(4-methylphenyl)benzofuran-2-carboxamide
- 3-(3,3-dimethylbutanamido)-N-(4-ethylphenyl)benzofuran-2-carboxylic acid
- 3-(3,3-dimethylbutanamido)-N-(4-ethylphenyl)benzofuran-2-carboxylate
Uniqueness
3-(3,3-dimethylbutanamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the benzofuran core, along with the 3,3-dimethylbutanamido and 4-ethylphenyl substituents, contributes to its unique properties compared to similar compounds.
Properties
IUPAC Name |
3-(3,3-dimethylbutanoylamino)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-5-15-10-12-16(13-11-15)24-22(27)21-20(25-19(26)14-23(2,3)4)17-8-6-7-9-18(17)28-21/h6-13H,5,14H2,1-4H3,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZNYMUTYPFDHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.